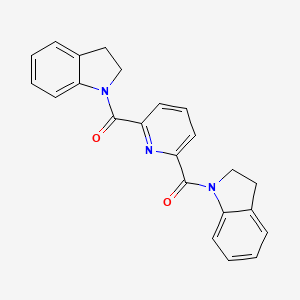![molecular formula C21H19N3OS B3436703 3-(3-METHYLBENZOYL)-1-[4-(PHENYLAMINO)PHENYL]THIOUREA](/img/structure/B3436703.png)
3-(3-METHYLBENZOYL)-1-[4-(PHENYLAMINO)PHENYL]THIOUREA
Descripción general
Descripción
3-(3-METHYLBENZOYL)-1-[4-(PHENYLAMINO)PHENYL]THIOUREA is a complex organic compound with a unique structure that combines a benzoyl group, a phenylamino group, and a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHYLBENZOYL)-1-[4-(PHENYLAMINO)PHENYL]THIOUREA typically involves the reaction of 3-methylbenzoyl chloride with 4-phenylaminophenylthiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-METHYLBENZOYL)-1-[4-(PHENYLAMINO)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(3-METHYLBENZOYL)-1-[4-(PHENYLAMINO)PHENYL]THIOUREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(3-METHYLBENZOYL)-1-[4-(PHENYLAMINO)PHENYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. In the case of its potential anti-cancer activity, the compound may induce apoptosis in cancer cells by disrupting key signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic chemistry.
4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine: Used in optoelectronic devices due to its good electron-donor characteristics.
Uniqueness
3-(3-METHYLBENZOYL)-1-[4-(PHENYLAMINO)PHENYL]THIOUREA stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
N-[(4-anilinophenyl)carbamothioyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-15-6-5-7-16(14-15)20(25)24-21(26)23-19-12-10-18(11-13-19)22-17-8-3-2-4-9-17/h2-14,22H,1H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWFPVQVWFDUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-phenyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B3436623.png)
![4-chloro-1-ethyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B3436625.png)
![3-methyl-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B3436627.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B3436635.png)
![5-(thiophen-2-yl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3436645.png)
![3-CHLORO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B3436654.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3436658.png)



![5-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-2-chlorobenzoic acid](/img/structure/B3436687.png)
![N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3436704.png)
![4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B3436705.png)
![4-bromo-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3436712.png)
